molecular formula C9H15Br2N B14330180 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane CAS No. 106824-78-6

3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane

Cat. No.: B14330180
CAS No.: 106824-78-6
M. Wt: 297.03 g/mol
InChI Key: PXIKJZPRJYBXGQ-UHFFFAOYSA-N
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Description

3-(1,2-Dibromoethyl)-1-azabicyclo[222]octane is a bicyclic compound featuring a unique structure with a dibromoethyl group attached to a 1-azabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane typically involves the reaction of 1-azabicyclo[2.2.2]octane with a dibromoethane derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dibromoethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or both bromine atoms.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the dibromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted derivatives.

Scientific Research Applications

3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane involves its reactivity towards nucleophiles and electrophiles. The dibromoethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the bicyclic structure provides rigidity and stability, making it a suitable scaffold for the development of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: A related compound with similar bicyclic structure but without the dibromoethyl group.

    Bicyclo[2.2.2]octane: A simpler bicyclic compound without nitrogen or bromine atoms.

    Norbornane: Another bicyclic compound with a different ring structure.

Uniqueness

3-(1,2-Dibromoethyl)-1-azabicyclo[222]octane is unique due to the presence of both a dibromoethyl group and a nitrogen atom within its bicyclic framework

Properties

CAS No.

106824-78-6

Molecular Formula

C9H15Br2N

Molecular Weight

297.03 g/mol

IUPAC Name

3-(1,2-dibromoethyl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C9H15Br2N/c10-5-9(11)8-6-12-3-1-7(8)2-4-12/h7-9H,1-6H2

InChI Key

PXIKJZPRJYBXGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(CBr)Br

Origin of Product

United States

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